![molecular formula C15H17NO3S B12544658 1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione CAS No. 821306-12-1](/img/structure/B12544658.png)
1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione is a complex organic compound that features a unique bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the thiophene ring adds to its chemical versatility, making it a subject of interest in various fields of research.
Métodos De Preparación
The synthesis of 1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione involves several steps, starting from the construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective cycloadditions or desymmetrization processes . The thiophene ring is typically introduced via a condensation reaction with thioglycolic acid derivatives under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic systems to enhance stereoselectivity .
Análisis De Reacciones Químicas
1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione undergoes various chemical reactions, including:
Major products from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in synthetic applications .
Aplicaciones Científicas De Investigación
1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the bicyclic structure can fit into enzyme active sites, modulating their activity . These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
821306-12-1 |
|---|---|
Fórmula molecular |
C15H17NO3S |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-ethyl-3-(2-thiophen-3-ylacetyl)-3-azabicyclo[3.2.1]octane-2,7-dione |
InChI |
InChI=1S/C15H17NO3S/c1-2-15-7-11(5-12(15)17)8-16(14(15)19)13(18)6-10-3-4-20-9-10/h3-4,9,11H,2,5-8H2,1H3 |
Clave InChI |
LBOFHUAPVZUQKN-UHFFFAOYSA-N |
SMILES canónico |
CCC12CC(CC1=O)CN(C2=O)C(=O)CC3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)

![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)

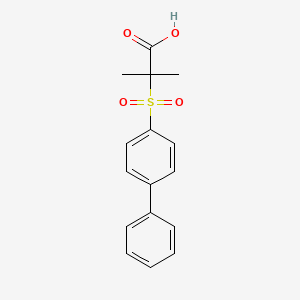
![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
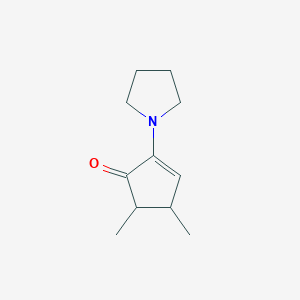
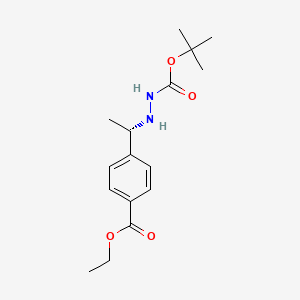
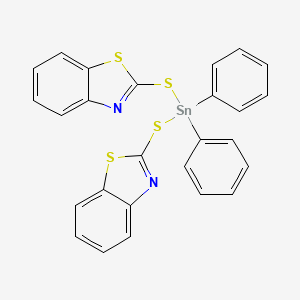
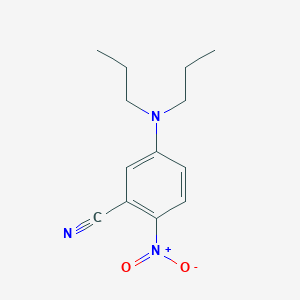
![1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12544627.png)
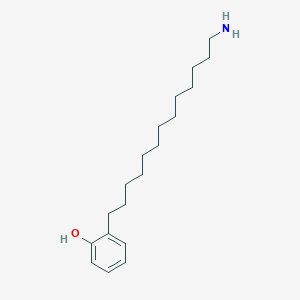
![[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene](/img/structure/B12544650.png)
![2,2,2-Trifluoroethyl bicyclo[3.3.1]non-6-ene-3-carboxylate](/img/structure/B12544651.png)
